3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one
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Overview
Description
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one is an organic compound with a complex structure that includes an ethoxy group, a phenylethyl group, and a hept-6-en-2-one backbone
Preparation Methods
The synthesis of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one typically involves multiple steps, including the formation of the hept-6-en-2-one backbone and the introduction of the ethoxy and phenylethyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Aldol Condensation: This reaction can be used to form the hept-6-en-2-one backbone by condensing appropriate aldehydes and ketones under basic conditions.
Grignard Reaction:
Etherification: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules, serving as an intermediate in various synthetic pathways.
Biology: This compound may have potential biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects could lead to the development of new drugs or treatments.
Industry: It can be used in the production of specialty chemicals, fragrances, or other industrial products.
Mechanism of Action
The mechanism by which 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one can be compared with other similar compounds, such as:
3-[(2R)-2-methoxy-2-phenylethyl]-3-methylhept-6-en-2-one: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical properties and reactivity.
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhex-6-en-2-one:
Properties
CAS No. |
917985-10-5 |
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Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one |
InChI |
InChI=1S/C18H26O2/c1-5-7-13-18(4,15(3)19)14-17(20-6-2)16-11-9-8-10-12-16/h5,8-12,17H,1,6-7,13-14H2,2-4H3/t17-,18?/m1/s1 |
InChI Key |
IRMNWVGLFHPZRG-QNSVNVJESA-N |
Isomeric SMILES |
CCO[C@H](CC(C)(CCC=C)C(=O)C)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(CC(C)(CCC=C)C(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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